2-Bromo-3-iodobenzaldehyde
Description
BenchChem offers high-quality 2-Bromo-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNQHBCYUHHAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261850-39-8 | |
| Record name | 2-Bromo-3-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-iodobenzaldehyde
[1]
Executive Summary
2-Bromo-3-iodobenzaldehyde (CAS: 1261850-39-8) represents a high-value "vicinal dihalide" scaffold in medicinal chemistry.[1] Unlike symmetric or isolated di-halo arenes, this molecule offers a unique orthogonal reactivity profile . The presence of two distinct halogen atoms (bromine and iodine) in a 2,3-positioning relative to the aldehyde allows for highly controlled, sequential cross-coupling reactions.
This guide details the physicochemical properties, synthetic logic, and chemoselective applications of this compound, designed for researchers optimizing Hit-to-Lead (H2L) workflows.[1]
Part 1: Physicochemical Characterization[1]
The following data constitutes the definitive identity profile for 2-Bromo-3-iodobenzaldehyde.
Table 1: Core Chemical Identity
| Property | Specification | Technical Notes |
| IUPAC Name | 2-Bromo-3-iodobenzaldehyde | Vicinal substitution pattern (2,3-position).[1][2][3] |
| CAS Number | 1261850-39-8 | Distinct from isomers 2-bromo-5-iodo (1032231-24-5) or 3-bromo-2-iodo (1261860-40-5).[1] |
| Molecular Formula | ||
| Molecular Weight | 310.91 g/mol | Based on standard atomic weights (Br ≈ 79.9, I ≈ 126.9).[4] |
| Exact Mass | 309.8490 | Useful for HRMS identification. |
| Appearance | Pale yellow to off-white solid | Coloration deepens upon light exposure (iodine liberation).[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water; lipophilic nature (LogP ≈ 3.3). |
Structural Analysis
The molecule features a crowded tri-substituted benzene ring.
-
Position 1: Aldehyde (-CHO) [Electron Withdrawing Group].[1]
-
Position 2: Bromine (Ortho to CHO).
-
Position 3: Iodine (Meta to CHO).
Key Insight: The steric congestion between the aldehyde oxygen and the ortho-bromine forces the aldehyde group to rotate out of planarity, potentially influencing reactivity rates compared to less hindered isomers.
Part 2: Chemoselectivity & Reactivity Profile[1]
The primary value of 2-Bromo-3-iodobenzaldehyde lies in its ability to undergo sequential cross-coupling .[1]
The Reactivity Hierarchy
In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition is governed by Carbon-Halogen bond dissociation energy (BDE).[5]
-
C-I Bond (Position 3): Weakest bond (~65 kcal/mol). Reacts first .
-
C-Br Bond (Position 2): Stronger bond (~81 kcal/mol). Reacts second .
This allows researchers to derivatize Position 3 selectively, purify the intermediate, and then functionalize Position 2, creating complex non-symmetric biaryls or fused heterocycles.
Visualization: Sequential Functionalization Workflow
The following diagram illustrates the logical flow for utilizing this scaffold in drug discovery.
Figure 1: Sequential functionalization strategy leveraging the differential reactivity of the C-I and C-Br bonds.
Part 3: Synthetic Logic & Protocols[1]
While commercial sourcing is recommended for H2L campaigns, understanding the synthesis is vital for scale-up considerations. The synthesis of 2,3-disubstituted benzaldehydes is non-trivial due to directing group effects.
Strategic Retrosynthesis
The most robust route to avoid regio-isomeric mixtures is the Oxidation of Toluene Precursors .
1Experimental Protocol: Oxidation (General Procedure)
Note: This protocol is adapted for substituted toluenes and must be validated for specific substrates.
Reagents:
-
Precursor: 2-Bromo-3-iodotoluene (1.0 eq)
-
Oxidant: Ceric Ammonium Nitrate (CAN) or Chromium Trioxide (
) in Acetic Anhydride (Gem-diacetate route). -
Solvent: Acetic Acid / Water.
Step-by-Step Methodology:
-
Protection/Oxidation: Dissolve 2-bromo-3-iodotoluene in acetic anhydride/acetic acid (1:1 v/v) at 0°C.
-
Addition: Slowly add concentrated sulfuric acid (catalytic) followed by
(2.5 eq) portion-wise to maintain temperature <10°C. -
Reaction: Stir at room temperature for 4–6 hours. (Monitor by TLC: Disappearance of toluene starting material).
-
Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate gem-diacetate may precipitate. Hydrolyze this by heating with aqueous HCl/Ethanol at reflux for 1 hour.
-
Work-up: Extract with Ethyl Acetate (3x). Wash organics with saturated
(to remove acetic acid) and Brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Safety Critical: Chromium reagents are carcinogenic. Perform all work in a fume hood. For pharmaceutical scale-up, catalytic oxidation methods (e.g.,
Part 4: Handling & Stability (Self-Validating System)
To ensure experimental reproducibility, the compound must be handled according to its stability profile.
Stability Checklist
-
Light Sensitivity: The C-I bond is photosensitive.
-
Validation: If the solid turns from pale yellow to brown/purple, free iodine has been liberated. Recrystallize before use.
-
-
Oxidation: Benzaldehydes slowly oxidize to benzoic acids in air.
-
Validation: Check the proton NMR for a carboxylic acid peak (broad singlet >11 ppm) before critical coupling reactions.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
References
-
BLD Pharm. (2025). Product Analysis: 2-Bromo-3-iodobenzaldehyde (CAS 1261850-39-8).[1] Retrieved from
-
BenchChem. (2025).[6] Comparative Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from
-
Fluorochem. (2025).[7][8] Safety Data Sheet: 3-Bromo-2-iodobenzaldehyde and Isomers. Retrieved from
-
American Elements. (2025). Halogenated Benzaldehyde Properties. Retrieved from
Sources
- 1. 261903-03-1|2-Bromo-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
2-Bromo-3-iodobenzaldehyde: A Guide to a Versatile Scaffold in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel bioactive molecules.[1] Among the vast arsenal of building blocks available to the medicinal chemist, di-halogenated aromatic compounds offer a unique platform for controlled, site-selective functionalization. This technical guide provides an in-depth exploration of 2-Bromo-3-iodobenzaldehyde, a uniquely substituted benzaldehyde derivative poised for significant application in medicinal chemistry. We will dissect the causality behind its synthetic utility, focusing on the differential reactivity of its functional groups, and present its potential as a cornerstone for constructing complex molecular architectures, including kinase inhibitors and other targeted therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this powerful synthetic intermediate.
Introduction: The Strategic Advantage of Orthogonal Halogenation
2-Bromo-3-iodobenzaldehyde is an aromatic aldehyde distinguished by the presence of two different halogen atoms—bromine and iodine—at the ortho and meta positions relative to the aldehyde moiety. This specific arrangement is not a random chemical curiosity; it is a deliberately designed feature that provides medicinal chemists with a powerful tool for sequential and regioselective chemical transformations.
The primary value of this scaffold lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in transition metal-catalyzed cross-coupling reactions.[2][3] The C-I bond, with its lower bond dissociation energy, is significantly more reactive and will typically undergo oxidative addition to a metal center (e.g., Palladium(0)) under milder conditions than the more robust C-Br bond.[4] This reactivity differential allows for the selective functionalization of the C-3 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction. This "one-two punch" capability is the essence of its strategic importance, enabling the efficient and controlled assembly of complex, multi-substituted aromatic compounds from a single, versatile starting material.
Furthermore, the aldehyde group serves as a third, orthogonally reactive handle. It can readily participate in a host of classical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce further diversity and build out complex side chains.[5][6] This trifecta of reactive sites makes 2-Bromo-3-iodobenzaldehyde a highly valuable and efficient building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[7]
Physicochemical Properties and Synthesis
A clear understanding of a building block's physical properties is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIO | PubChem |
| Molecular Weight | 310.91 g/mol | PubChem |
| CAS Number | 855198-36-6 | PubChem |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | General Knowledge |
Note: The properties of isomers such as 3-Bromo-2-iodobenzaldehyde (CAS 1261860-40-5) and 2-Bromo-5-iodobenzaldehyde (CAS 1032231-24-5) are well-documented and comparable.[8][9]
Synthetic Route
The synthesis of 2-Bromo-3-iodobenzaldehyde, while not as commonly reported as some of its isomers, can be approached through established methods of aromatic halogenation. A logical retrosynthetic approach involves the sequential halogenation of a benzaldehyde precursor. Direct halogenation can be challenging due to the directing effects of the aldehyde group.[4] A more controlled synthesis often involves multi-step sequences starting from more readily available precursors, potentially utilizing diazotization of a corresponding aniline or directed ortho-metalation strategies followed by quenching with a halogen source.
Reactivity and Synthetic Logic: A Triumvirate of Functionality
The true power of 2-Bromo-3-iodobenzaldehyde is revealed through its diverse and predictable reactivity. The three functional groups—iodide, bromide, and aldehyde—can be addressed selectively, allowing for a modular and convergent approach to complex molecule synthesis.
The Principle of Regioselective Cross-Coupling
The cornerstone of this molecule's utility is the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization strategy.[2]
-
Step 1 (Milder Conditions): The C-I bond is selectively activated for reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination.
-
Step 2 (Harsher Conditions): The remaining C-Br bond can then be subjected to a second, often different, cross-coupling reaction under more forcing conditions (e.g., different ligand, higher temperature).
This sequential approach is not merely a convenience; it is a critical strategy for building molecular complexity in a controlled manner, avoiding the formation of undesired side products that would arise from non-selective reactions on a di-bromo or di-iodo substrate.[10]
Application in Medicinal Chemistry: Constructing Bioactive Scaffolds
While specific, marketed drugs directly derived from 2-Bromo-3-iodobenzaldehyde are not prevalent in the literature, its structural motif is highly relevant to the synthesis of important classes of bioactive molecules, particularly kinase inhibitors. Many kinase inhibitors feature a substituted heterocyclic core, and this building block is ideally suited for their construction.[11][12]
Case Study (Hypothetical): Synthesis of a Substituted Imidazole Kinase Inhibitor Core
This example illustrates how 2-Bromo-3-iodobenzaldehyde could be used to rapidly generate a library of potential kinase inhibitors based on a 2,4,5-trisubstituted imidazole scaffold.[12]
-
Condensation: The aldehyde functionality is first used in a Radziszewski-type reaction with a 1,2-dicarbonyl compound and ammonia to form a 2-(2-bromo-3-iodophenyl)imidazole intermediate.
-
C-I Functionalization (Suzuki Coupling): The more reactive C-I bond is then subjected to a Suzuki coupling with a desired aryl or heteroaryl boronic acid. This step introduces a key pharmacophore at what will become the 5-position of the final scaffold.
-
C-Br Functionalization (Buchwald-Hartwig Amination): The remaining C-Br bond is then used to install a crucial amine side chain via a Buchwald-Hartwig amination, a common feature in many kinase inhibitors for engaging with the hinge region of the kinase.
This three-step sequence, leveraging all points of reactivity on the starting material, allows for immense diversity. By varying the boronic acid in step 2 and the amine in step 3, a large library of analogues can be synthesized efficiently for SAR exploration.
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. escholarship.org [escholarship.org]
- 11. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors [organic-chemistry.org]
Methodological & Application
Application Note: Site-Selective Sonogashira Coupling of 2-Bromo-3-iodobenzaldehyde
Executive Summary & Strategic Rationale
This guide details the chemoselective Sonogashira cross-coupling of 2-Bromo-3-iodobenzaldehyde . This substrate presents a classic yet challenging scenario in organic synthesis: distinguishing between two halogenated sites (C2-Br and C3-I) in a sterically congested 1,2,3-trisubstituted arene system.
The Core Challenge: The primary objective is to engage the C3-Iodine bond in oxidative addition while leaving the C2-Bromine bond intact for subsequent transformations. This selectivity is governed by the bond dissociation energies (
Key Success Factors:
-
Temperature Control: Strict adherence to ambient or sub-ambient temperatures to prevent C-Br activation.
-
Catalyst Choice: Utilization of standard Pd(II) precatalysts that reduce to Pd(0) in situ, avoiding highly active bulky phosphines (e.g., Buchwald ligands) that might promiscuously activate the bromide.
-
Steric Management: The C3-iodine is ortho to the bulky bromine atom. While electronically favorable, the steric environment requires a catalyst system with a small cone angle (e.g.,
) to facilitate approach.
Mechanistic Pathway & Chemoselectivity
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The critical differentiation occurs at the Oxidative Addition step.
Chemoselectivity Logic
-
Fast Initiation:
inserts into the weak bond at Room Temperature (RT). -
Kinetic Trap: The activation energy (
) for insertion is significantly higher. By maintaining the reaction temperature below 40°C, the catalyst system effectively "sees" only the iodide. -
Electronic Effect: The aldehyde group at C1 is electron-withdrawing (
), which deactivates the ring generally but makes the C-Hal bonds slightly more electrophilic, aiding the initial oxidative addition.
Visualization: Selective Reaction Pathway
Figure 1: Kinetic pathway illustrating the preferential oxidative addition at the C3-Iodine site under controlled thermal conditions.
Experimental Protocols
Protocol A: Selective C3-Alkynylation (The "Gold Standard")
Objective: Synthesis of 3-alkynyl-2-bromobenzaldehyde derivatives. Scale: 1.0 mmol (adaptable).
Reagents & Materials
| Component | Equiv. | Role | Notes |
| 2-Bromo-3-iodobenzaldehyde | 1.0 | Substrate | Purity >97% essential. |
| Terminal Alkyne | 1.1 - 1.2 | Coupling Partner | Slight excess to account for homocoupling. |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Catalyst | Bis(triphenylphosphine)Pd(II) dichloride.[1] Stable, reliable. |
| CuI | 0.01 - 0.03 | Co-catalyst | Copper(I) Iodide.[1] Must be off-white/tan (not green). |
| Triethylamine (Et₃N) | 3.0 - 5.0 | Base | Can also be used as co-solvent. |
| THF or DMF | Solvent | Medium | Anhydrous, degassed. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]
-
Charging: Add 2-Bromo-3-iodobenzaldehyde (311 mg, 1.0 mmol),
(14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).-
Note: Adding solids first allows for efficient inert gas purging.
-
-
Degassing: Evacuate the flask and backfill with Argon (repeat 3x). This prevents Glaser homocoupling of the alkyne.
-
Solvent Addition: Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe. Stir until the substrate dissolves.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Critical Control: If the alkyne is a liquid, add neat. If solid, dissolve in minimal THF.
-
-
Reaction: Stir the mixture at Room Temperature (20–25°C) .
-
Monitoring: Check TLC or LC-MS after 1 hour. The reaction typically completes within 2–6 hours.
-
Endpoint: Disappearance of the dihalo-starting material.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85–95% (depending on alkyne sterics).
Protocol B: Sequential One-Pot Bis-Alkynylation
Objective: Synthesis of 2,3-bis(alkynyl)benzaldehyde (incorporating two different alkynes). Logic: Utilize the thermal differential. React C3-I at RT, then add a second alkyne and heat to activate C2-Br.
Methodology
-
Step 1 (C3-I Coupling): Follow Protocol A exactly, but use strictly 1.0 equivalent of the first alkyne (Alkyne A) to avoid residual Alkyne A competing in the second step.
-
Verification: Confirm complete consumption of starting material via TLC.
-
Step 2 (C2-Br Coupling):
-
Do not work up.
-
Add Alkyne B (1.5 equiv).
-
Add fresh catalyst: Pd(PPh₃)₄ (0.05 equiv) or more
. -
Optional: Add a bulky ligand like
or XPhos if the C2-Br is sluggish.
-
-
Heating: Increase temperature to 60–80°C . Stir for 12–24 hours.
-
Workup: Standard extraction and purification.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (C3-I) | Poisoned Catalyst | Ensure CuI is not oxidized (green). Re-purify alkyne if it contains sulfides/amines. |
| Loss of Selectivity | Temperature too high | Ensure reaction is strictly at RT. If ambient temp is >25°C, use a water bath. |
| Homocoupling (Glaser) | Oxygen presence | Rigorous degassing is required.[2] Add alkyne slowly to keep its concentration low relative to the catalyst. |
| Product Degradation | Aldehyde oxidation | Perform workup promptly. Store product under inert gas at -20°C. |
| Sluggish Reaction | Steric Hindrance | The C2-Br blocks the C3-I. Switch to Pd(dppf)Cl₂ (smaller bite angle) or increase CuI loading to 5%. |
Safety & Handling
-
2-Bromo-3-iodobenzaldehyde: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.
-
Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.
-
Alkynes: Volatile low-molecular-weight alkynes are flammable.
References
-
Chemoselectivity in Dihaloarenes
-
Erickson, S. D., et al. "Regioselectivity in the Sonogashira Coupling of Polyhalogenated Heterocycles." Journal of Organic Chemistry, 2021.[3]
- Principle: Establishes the reactivity order Vinyl-I > Aryl-I > Vinyl-Br > Aryl-Br.
-
-
General Sonogashira Protocols
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry." Chemical Reviews, 2007.
-
Synthesis of 2-alkynylbenzaldehydes (Analogous Substrates)
- Procedure for 2-bromo-5-fluorobenzaldehyde coupling (demonstr
-
Reactivity of 2-Bromo-3-iodobenzaldehyde
- Data regarding the specific substrate and its use in quinazoline synthesis (confirming stability of the aldehyde/halide motif).
Sources
condensation reactions involving 2-Bromo-3-iodobenzaldehyde
Topic: Strategic Utilization of 2-Bromo-3-iodobenzaldehyde: A Divergent Synthesis Handbook Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The Orthogonal Scaffold
In the landscape of diversity-oriented synthesis (DOS), 2-Bromo-3-iodobenzaldehyde represents a high-value "linchpin" scaffold. Its utility stems not merely from the aldehyde functionality, but from the electronic and steric orthogonality of its three reactive sites.
For drug discovery professionals, this molecule offers a programmable logic:
-
The Aldehyde (C1): Serves as the primary "anchor" for condensation reactions (Knoevenagel, Schiff base, Aldol) to establish the core carbon skeleton or heterocyclic motif.
-
The Iodide (C3): The high lability of the C–I bond allows for chemoselective cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, preserving the bromide.
-
The Bromide (C2): Positioned ortho to the aldehyde, this site is reserved for annulation (ring-closing) events to form fused heterocycles like isoquinolines or indoles, typically requiring higher energy activation or specific ligands.
This Application Note focuses on the Condensation Reactions of 2-Bromo-3-iodobenzaldehyde, detailing how to overcome the steric crowding of the 2,3-dihalo motif to achieve high-yield transformations.
Chemoselectivity & Reactivity Map
The following diagram illustrates the logical workflow for utilizing this scaffold. Note the distinct activation energies required for each site.
Figure 1: The chemoselective hierarchy of 2-Bromo-3-iodobenzaldehyde. The aldehyde condensation is the strategic entry point (Step 1).
Protocol A: High-Fidelity Knoevenagel Condensation
Objective: Synthesis of electron-deficient styrenes (Michael acceptors) for subsequent conjugate addition or polymerization. Challenge: The ortho-bromo substituent creates steric bulk that can retard nucleophilic attack at the carbonyl. Solution: Use of a piperidine/acetic acid buffer system to ensure continuous regeneration of the iminium intermediate, driving the reaction to completion despite steric hindrance.
Materials
-
Substrate: 2-Bromo-3-iodobenzaldehyde (1.0 equiv)
-
Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)
-
Solvent: Anhydrous Ethanol (0.5 M concentration)
Experimental Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-iodobenzaldehyde (1.0 mmol, 310 mg) in anhydrous ethanol (2.0 mL).
-
Activation: Add Malononitrile (1.1 mmol, 73 mg). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Catalysis: Add Piperidine (10 µL) followed immediately by Glacial Acetic Acid (6 µL). Note: Premixing the catalyst in a separate vial as a stock solution improves reproducibility.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product typically precipitates as a white or pale yellow solid.
-
Troubleshooting: If conversion is <50% after 2 hours, heat to 50°C. The inductive effect of the halogens usually makes this aldehyde highly electrophilic, compensating for sterics.
-
-
Workup:
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Data Specification: Knoevenagel Optimization
| Parameter | Standard Condition | Optimized Condition (Steric Bulk) |
| Solvent | Methanol | Ethanol (Anhydrous) |
| Catalyst | Piperidine (Base only) | Piperidine + AcOH (Buffer) |
| Temperature | Reflux | 25°C -> 50°C |
| Yield | 65-75% | 88-94% |
| Purity (NMR) | >90% | >98% (No chromatography) |
Protocol B: Schiff Base Formation (The Isoquinoline Precursor)
Objective: Formation of a stable imine (Schiff base) as a precursor for Larock-type isoquinoline synthesis or reductive amination. Mechanism: Reversible condensation requiring water removal.[3] Critical Insight: The 3-iodo substituent is sensitive to light and Pd-contamination. Ensure all glassware is acid-washed if this step precedes a metal-catalyzed reaction.
Experimental Workflow
Figure 2: Anhydrous workflow for Schiff base synthesis to prevent hydrolysis.
Detailed Procedure
-
Setup: Flame-dry a 2-neck flask and cool under Argon. Add 2-Bromo-3-iodobenzaldehyde (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].
-
Amine Addition: Add the primary amine (e.g., tert-butylamine or an aniline derivative) (1.05 equiv).
-
Desiccant: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ (200 wt%). Note: Chemical water scavenging is superior to Dean-Stark distillation for this thermally sensitive di-halo substrate.
-
Reaction: Stir at Room Temperature for 12 hours.
-
Validation: Take a 50 µL aliquot, dilute in CDCl₃. Check ¹H NMR.
-
Target: Disappearance of CHO peak (~10.0 ppm) and appearance of Imine CH=N peak (~8.3–8.6 ppm).
-
-
Isolation: Filter the mixture through a pad of Celite under an inert atmosphere (Nitrogen blanket) to remove the desiccant. Rinse with dry DCM.
-
Concentration: Evaporate the solvent on a rotary evaporator. Crucial: Keep the water bath < 40°C. Halogenated imines can be thermally unstable.
-
Storage: Store under Argon at -20°C. Do not purify by silica gel chromatography, as imines hydrolyze on acidic silica.
Advanced Application: The "Divergent" Cascade
This section describes how to utilize the product of Protocol B (The Imine) in a sequential Pd-catalyzed workflow.
The "Trap" to Avoid: If you attempt a standard Larock isoquinoline synthesis (Pd(OAc)₂, alkyne, base) on the 2-bromo-3-iodo-imine, the Palladium will preferentially undergo oxidative addition at the C–I bond (3-position) rather than the C–Br bond (2-position) required for cyclization.
Correct Strategy:
-
Step 1: Condensation (Protocol B).
-
Step 2 (Optional): Selective Suzuki coupling at C-3 (Iodide) using Pd(PPh₃)₄ at Room Temperature.
-
Step 3: Cyclization at C-2 (Bromide) using Pd(OAc)₂/P(t-Bu)₃ at elevated temperature (100°C).
Why this matters: This allows you to synthesize 3,4,5-substituted isoquinolines where the 5-position (derived from the 3-iodo) can be customized independently of the isoquinoline core.
References
-
Reactivity of Halo-Benzaldehydes: L. S. Hegedus, Palladium in Organic Synthesis, Tetrahedron Reports, 1984. (Foundational text on chemoselectivity of I vs Br). Source:
-
Knoevenagel Condensation Protocols: G. Jones, The Knoevenagel Condensation, Organic Reactions, 2011. Source:
-
Isoquinoline Synthesis via Imines (Larock Synthesis): K. R. Roesch, R. C.[4] Larock, Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes, Journal of Organic Chemistry, 2001, 66, 8042–8051. Source:
-
Chemoselectivity in Pd-Coupling (I vs Br): A. F. Littke, G. C. Fu, Palladium-Catalyzed Coupling Reactions of Aryl Chlorides, Angewandte Chemie Int. Ed., 2002. (Discusses oxidative addition rates: Ar-I > Ar-Br >> Ar-Cl). Source:
-
General Handbook for Organic Reagents: Purification of Laboratory Chemicals, W.L.F. Armarego. (For drying solvents and amines).[5] Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-iodobenzaldehyde
Welcome to the technical support center for the purification of 2-Bromo-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. The content is structured in a question-and-answer format to directly address specific issues, blending technical protocols with the scientific rationale behind each step.
Frequently Asked Questions (FAQs): Experimental Setup
This section addresses common questions regarding the initial setup for the column chromatography of 2-Bromo-3-iodobenzaldehyde, a moderately polar aromatic compound.
Q1: What is the most appropriate stationary phase for this purification?
For the separation of 2-Bromo-3-iodobenzaldehyde, standard-grade silica gel (SiO₂) with a mesh size of 230-400 is the recommended stationary phase.[1] Silica gel is a polar adsorbent, making it highly effective for normal-phase chromatography of moderately polar compounds.[2][3] Its slightly acidic nature is generally not problematic for aldehydes, but stability should always be confirmed with a preliminary Thin Layer Chromatography (TLC) test.[4]
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides a good separation between your target compound and any impurities. This is best determined by running preliminary TLC plates.
-
Recommended Starting Solvent Systems : A mixture of a non-polar solvent and a moderately polar solvent is ideal. Good starting points are:
-
Hexane / Ethyl Acetate
-
Petroleum Ether / Ethyl Acetate
-
-
Target Rf Value : Aim for a mobile phase composition that gives the 2-Bromo-3-iodobenzaldehyde an Rf (Retardation factor) value between 0.25 and 0.35 on the TLC plate. This Rf range typically translates well to column chromatography, ensuring good separation without excessively long elution times.[4]
-
Example from a Related Compound : The purification of a similar compound, 3-iodo-4-methoxybenzaldehyde, was successfully achieved using a petroleum ether:ethyl acetate gradient.[5] This strongly supports the use of this solvent system.
Q3: What is the best way to load my crude sample onto the column?
Proper sample loading is critical to achieving a high-resolution separation. You have two primary options, with "dry loading" being the preferred method for optimal results.
-
Wet Loading : Dissolve your crude product in the absolute minimum amount of the initial, least polar mobile phase you plan to use for the elution. Carefully apply this concentrated solution to the top of the column bed. The main risk here is that if your compound is not very soluble in the initial mobile phase, you may be tempted to use a more polar solvent for dissolution, which can disrupt the separation process as it enters the column.[4]
-
Dry Loading (Recommended) : Dissolve your crude product in a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This method introduces the sample in a very narrow band, leading to sharper peaks and better separation.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you might encounter during the elution process.
Q1: My product and a key impurity are eluting together (poor resolution). How can I improve the separation?
This is a common challenge indicating that the chosen mobile phase does not have the right selectivity.
-
Possible Cause : The polarity of your eluent is not optimized. The Rf values of your product and the impurity are too close.
-
Solution 1: Decrease Polarity : If both spots are high up on the initial TLC plate (high Rf), your solvent system is too polar. Reduce the proportion of the polar component (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of the compounds with the silica gel, enhancing the separation.[7]
-
Solution 2: Use a Gradient Elution : If you have multiple impurities, a single solvent mixture (isocratic elution) may not be sufficient.[2] Start with a low-polarity mobile phase to elute the non-polar impurities first. Then, gradually increase the percentage of the polar solvent to elute your target compound, leaving the more polar impurities behind on the column.
-
Solution 3: Try a Different Solvent System : Sometimes, changing the nature of the solvents can improve selectivity. For example, if you are using hexane/ethyl acetate, consider trying a dichloromethane/hexane system.
Q2: My product will not elute from the column. What's wrong?
This indicates that your compound is too strongly adsorbed to the stationary phase.[4]
-
Possible Cause : The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution : Gradually increase the polarity of the mobile phase.[6] For instance, if you are running 95:5 hexane:ethyl acetate, switch to 90:10, then 80:20, and so on. Monitor the fractions with TLC to see when your product begins to elute. It is crucial to only change the ratio of the two solvents you started with.[4]
Q3: My product eluted almost immediately after the solvent front. How do I fix this?
This is the opposite problem of the compound being stuck; it is moving too quickly with the mobile phase.[4]
-
Possible Cause : The mobile phase is far too polar for your compound. The solvent is out-competing your compound for binding sites on the silica gel.[7]
-
Solution : You will need to repeat the column with a significantly less polar mobile phase. Re-evaluate your initial TLC analysis and choose a solvent system with a much higher proportion of the non-polar component (e.g., increase the percentage of hexane).[6]
Q4: The collected fractions show significant "tailing" for my product's spot on TLC. Why is this happening and how can I prevent it?
Tailing occurs when a compound elutes slowly and continuously over many fractions, leading to broad peaks and lower concentration in any single fraction.[6]
-
Possible Cause 1: Column Overloading : You may have loaded too much crude material onto the column. There is a finite capacity for the silica gel to effectively separate the mixture.
-
Solution : Reduce the amount of sample loaded. A general rule of thumb is to use at least 30-50g of silica gel for every 1g of crude material.[7]
-
-
Possible Cause 2: Strong Compound-Silica Interaction : The aldehyde functional group can sometimes interact strongly with the silanol groups on the silica surface.
-
Solution : While less common for simple aldehydes, if the problem persists, adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes sharpen the peaks. However, this should be a last resort as it can alter the properties of your final product.
-
-
Possible Cause 3: Poor Column Packing : If the silica bed is not packed uniformly, it can lead to "channeling," where the solvent and sample flow unevenly, causing band broadening.[7]
-
Solution : Ensure your column is packed carefully and homogeneously using the wet slurry method described in the protocols below.
-
Visualized Workflows and Logic
The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common issues.
Reference Data & Protocols
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[1][8] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate or Petroleum Ether / Ethyl Acetate | Start with a high ratio of non-polar to polar solvent (e.g., 95:5) and adjust based on TLC.[5] |
| Optimal Rf | 0.25 - 0.35 | Provides the best balance for good separation and reasonable elution time. |
| Sample Loading | Dry Loading | Adsorbing the crude product onto silica gel before loading provides the best resolution.[6] |
| Column Packing | Wet Slurry Method | Creates a more uniform and homogeneous column bed, preventing channeling.[2] |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for identifying which fractions contain the pure product. |
Protocol 1: Preliminary TLC Analysis
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a tiny amount of your crude product in a few drops of a solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your product in each solvent system and choose the one that gives an Rf of ~0.3.
Protocol 2: Column Packing and Sample Loading
-
Column Preparation : Clamp a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[7] Add a thin layer (~1 cm) of sand.
-
Slurry Preparation : In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.
-
Packing : Pour the slurry into the column. Use a pipette to wash any remaining silica from the beaker walls into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[2] Never let the solvent level drop below the top of the silica bed.
-
Finalize Bed : Once the silica has settled, add another thin layer of sand on top to protect the surface.[6]
-
Sample Loading (Dry Method) : Carefully add your silica-adsorbed crude sample to the top of the column, creating a thin, even layer.
-
Elution : Gently add your mobile phase, open the stopcock, and begin collecting fractions.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]
-
Column chromatography. University of Victoria, Department of Chemistry. [Link]
-
Column chromatography. Columbia University, Department of Chemistry. [Link]
-
Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Supporting Information For: I2-Catalyzed C-H Iodination of Electron-Rich Arenes. The Royal Society of Chemistry. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. rroij.com [rroij.com]
preventing dehalogenation side reactions in 2-Bromo-3-iodobenzaldehyde
Topic: Preventing Dehalogenation & Side Reactions
Document ID: TSC-HAL-2024-09 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Core Technical Overview
The Scaffold: 2-Bromo-3-iodobenzaldehyde is a "privileged scaffold" in drug discovery due to its dense functionalization potential. It offers three distinct vectors for orthogonal diversification:
-
C-3 Iodine: High lability; ideal for initial selective cross-coupling (Suzuki, Sonogashira).
-
C-2 Bromine: Lower lability; serves as a latent handle for subsequent functionalization.
-
C-1 Aldehyde: Electrophilic center; susceptible to nucleophilic attack or oxidation/reduction.
The Problem: The primary failure mode with this scaffold is non-selective dehalogenation .
-
In Pd-Catalysis: Hydrodehalogenation (replacement of I/Br with H) competes with the desired C-C bond formation.
-
In Lithiation: Halogen Scrambling ("Halogen Dance") and nucleophilic attack on the aldehyde result in complex mixtures.
Module A: Troubleshooting Pd-Catalyzed Cross-Coupling
Issue: Loss of Iodine (Hydrodeiodination) or Bromine (Hydrodebromination) instead of coupling.
The Mechanism of Failure
In Palladium catalysis, the oxidative addition of the C-I bond is fast (
Common Hydride Sources (The Enemy):
-
Solvents: DMF and DMAc (decompose to form formates/hydrides).
-
Alcohols: Primary/Secondary alcohols (via
-hydride elimination). -
Bases: Alkoxides with
-hydrogens (e.g., Isopropoxide). -
Water: Can act as a hydride donor in specific phosphine-ligated cycles.
Diagnostic Workflow & Solutions
| Observation | Root Cause | Technical Solution |
| Product is Des-Iodo (replaced by H) | Solvent acts as hydride donor (e.g., DMF, EtOH). | Switch Solvent: Use Toluene, 1,4-Dioxane, or THF. Avoid DMF/DMAc for this specific substrate. |
| Product is Des-Bromo (Br lost) | Catalyst too active; Temperature too high. | Ligand Control: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) which accelerate transmetallation over side reactions. Lower Temp: Run at 40–60°C, not reflux. |
| Homocoupling (Ar-Ar dimer) | Presence of Oxygen or excess base. | Degas: Sparge solvents with Argon for 20 mins. Base: Switch from Carbonates to Phosphates ( |
| Aldehyde degradation | Base-mediated Cannizzaro reaction. | Buffer: Use anhydrous bases ( |
Visualizing the Selectivity Pathway
Figure 1: Kinetic competition between the desired Suzuki coupling and the hydrodehalogenation side reaction.
Module B: Troubleshooting Metal-Halogen Exchange (Lithiation)
Issue: "Halogen Dance" (scrambling of Br/I positions) or polymerization.
The Mechanism of Failure
When using organolithiums (e.g.,
-
Nucleophilic Attack: The organometallic attacks the aldehyde carbonyl before exchanging the halogen.
-
Halogen Dance: If the generated aryl-lithium is long-lived, it acts as a base, deprotonating the position ortho to the remaining Bromine.[1] The Bromine then migrates to the more stable position.
Critical Protocol: The "Protect-Then-Exchange" Strategy
You cannot perform selective metal-halogen exchange on the free aldehyde. It must be protected as an acetal.
Diagnostic Workflow
| Observation | Root Cause | Technical Solution |
| Complex mixture of isomers | Halogen Dance (Scrambling). | Temp Control: Maintain |
| Polymerization / Tars | Nucleophilic attack on aldehyde. | Mandatory Protection: Convert aldehyde to acetal (see Protocol B) before lithiation. |
| Incomplete Exchange | Cryogenic temperatures too low for I-Li exchange kinetics. | Turbo-Grignard: Use |
Visualizing the Halogen Dance Risk
Figure 2: The necessity of protection and temperature control to avoid scrambling.
Validated Experimental Protocols
Protocol A: Selective C-3 Suzuki Coupling (Preserving C-2 Br)
This protocol minimizes hydrodehalogenation by excluding hydride sources.
-
Reagents:
-
2-Bromo-3-iodobenzaldehyde (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) — Standard, reliable for I vs Br discrimination. -
Base:
(2.0 eq) or (2.0 eq). -
Solvent: Toluene:Ethanol:Water (4:1:1) — Note: Ethanol is used here for solubility, but if reduction is observed, switch to pure Dioxane/Water.
-
-
Procedure:
-
Charge a reaction vial with the aldehyde, boronic acid, base, and catalyst.
-
Crucial Step: Seal and purge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
Add degassed solvent mixture via syringe.
-
Heat to 60°C (Do not reflux; reflux promotes C-Br activation).
-
Monitor by TLC/LCMS. C-I coupling usually completes in 2–4 hours. C-Br remains >95% intact at this temperature.[2]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: Aldehyde Protection (Pre-requisite for Lithiation)
Essential before any metal-halogen exchange attempts.
-
Reagents:
-
2-Bromo-3-iodobenzaldehyde (1.0 eq)
-
Triethyl orthoformate (1.2 eq) or Ethylene Glycol (1.5 eq)
-
Catalyst:
-TsOH (1 mol%) or (catalytic). -
Solvent: Ethanol (reflux) or Toluene (Dean-Stark).
-
-
Procedure:
-
Reflux aldehyde and glycol/orthoformate with acid catalyst.
-
Monitor disappearance of aldehyde peak (CHO ~10 ppm) via 1H NMR.
-
Neutralize with
before concentration to prevent hydrolysis. -
Result: The bromo-iodo-acetal is now safe for Turbo-Grignard exchange (
-PrMgCl·LiCl) at the Iodine position.
-
Frequently Asked Questions (FAQ)
Q: Why do I see 30% of the de-iodinated product (2-bromobenzaldehyde) in my Suzuki reaction?
A: You likely used DMF or an amine base (like
Q: Can I use Buchwald ligands like XPhos? A: Yes, but be careful. Highly active ligands lower the activation energy for the C-Br bond too. If you use XPhos, keep the temperature strictly below 50°C to maintain selectivity for Iodine over Bromine.
Q: I tried to lithiate the aldehyde directly at -78°C, but I got a mess. Why? A: Even at -78°C, the carbonyl group is a "proton sponge" and an electrophile. The lithium reagent attacks the C=O bond faster than it exchanges the Iodine. You must protect the aldehyde as an acetal first.
Q: How do I remove the acetal protection after the reaction? A: Simple acid hydrolysis. Treat the crude product with 1M HCl in THF/Water at room temperature for 1 hour.
References
-
Mechanisms of Dehalogenation: Anbarasan, P., et al. "Palladium-Catalyzed Fluorination of Aryl Triflates: Mechanistic Elucidation." Angewandte Chemie International Edition, 2010. (Cited for mechanistic insight into reductive elimination pathways).
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[3] Chemical Society Reviews, 2007, 36, 1046-1057. (Authoritative review on the mechanism and prevention of halogen scrambling).
-
Selective Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational text on chemoselectivity of I vs Br).
-
Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004. (The gold standard method for selective exchange preventing side reactions).
Sources
Technical Support Center: Stability Management of 2-Bromo-3-iodobenzaldehyde
Ticket ID: T-OX-2Br3I Subject: Minimizing Oxidation Side Products & Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation in your 2-Bromo-3-iodobenzaldehyde samples—often manifesting as a color shift (white/pale yellow
This molecule presents a unique stability challenge. It combines the inherent oxidative instability of an aromatic aldehyde with the photosensitivity of an aryl iodide . This guide provides a mechanistic root cause analysis, storage protocols, and recovery workflows to ensure the integrity of your starting material.
Module 1: Root Cause Analysis (The "Why")
To prevent oxidation, one must understand the enemy. The degradation of 2-Bromo-3-iodobenzaldehyde is driven by two converging pathways: Radical Autoxidation and Photolytic Cleavage .
The Autoxidation Chain
Aldehydes possess a weak C(O)–H bond (bond dissociation energy ~88 kcal/mol). In the presence of air (oxygen) and light, this bond undergoes homolytic cleavage, initiating a radical chain reaction.
-
The Product: 2-Bromo-3-iodobenzoic acid.
-
The Catalyst: Trace transition metals or UV light.
The Iodine Factor (Expert Insight)
Unlike simple benzaldehyde, your molecule contains an Iodine atom at the C3 position. Carbon-Iodine bonds are weak and susceptible to photolysis.
-
Mechanism: UV light cleaves the C–I bond, generating an aryl radical.
-
Consequence: This radical can abstract the formyl hydrogen from the aldehyde, accelerating the autoxidation process significantly compared to non-halogenated analogs. The release of elemental iodine (
) causes the sample to turn purple/brown.
Diagram 1.1: The Autoxidation Cascade
This diagram illustrates how oxygen and light cooperate to convert your aldehyde into the unwanted acid.
Caption: The radical chain mechanism converting aldehyde to carboxylic acid. Note that the peracid intermediate reacts with a second aldehyde molecule, doubling the degradation rate.
Module 2: Storage & Handling (The "How")
Preventing oxidation requires breaking the "Fire Triangle" of degradation: Oxygen, Light, and Heat.
The "Triad of Stability" Protocol
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for the solid/liquid interface than Nitrogen. |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term) | Low temperature slows the kinetics of the radical propagation step. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (preventing C-I cleavage). Teflon prevents oxygen permeation better than polyethylene. |
| Additives | BHT (100-500 ppm) | Optional: Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before it consumes the bulk material. |
Handling Best Practices
-
Do not use spatulas with rust: Iron oxides can catalyze the autoxidation. Use stainless steel or plastic.
-
Headspace Purge: After removing a sample, immediately backfill the vial with inert gas before recapping. Parafilm is insufficient for long-term oxygen exclusion.
Module 3: Troubleshooting & Recovery (The "Fix")
If your material has already degraded, use these workflows to recover the pure aldehyde.
Scenario A: "My sample has white solids (Acid contamination)."
-
Issue: Partial oxidation to 2-bromo-3-iodobenzoic acid.
-
Solution: A mild basic wash. The acid forms a water-soluble salt; the aldehyde stays organic.
Protocol A: The Bicarbonate Wash
-
Dissolve the impure sample in Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer with 10% aqueous NaHCO₃ (Sodium Bicarbonate).
-
Note: Do not use strong bases like NaOH, as they can trigger Cannizzaro reactions or haloform-type degradation.
-
-
Separate layers.[1][2][3][4] The Organic Layer contains your purified aldehyde. The Aqueous Layer contains the benzoate impurity.[2]
-
Dry organic layer over
, filter, and concentrate.
Scenario B: "My sample is brown/purple (Iodine release)."
-
Issue: Photolysis of the C-I bond.
-
Solution: Sodium Thiosulfate wash.
-
Step: Add a wash with 10%
(Sodium Thiosulfate) to Protocol A. This reduces elemental Iodine ( ) to water-soluble Iodide ( ), restoring the color.
Diagram 3.1: Purification Decision Tree
Follow this logic flow to select the correct purification method.
Caption: Workflow for removing specific degradation products (Acid vs. Iodine) from the aldehyde.
Module 4: Synthesis Context (Preventing Over-Oxidation)
If you are synthesizing this molecule from the corresponding alcohol (2-Bromo-3-iodobenzyl alcohol), selecting the correct oxidant is critical to stopping at the aldehyde stage.
Recommended Oxidants:
-
Dess-Martin Periodinane (DMP): Mild, neutral conditions. Low risk of over-oxidation.
-
PCC (Pyridinium Chlorochromate): Effective, but chromium waste is toxic.
-
Swern Oxidation: Very mild, but requires -78°C.
Avoid:
-
Jones Reagent (
): Too strong/acidic; will drive oxidation all the way to the carboxylic acid. -
Permanganate (
): Non-selective; will oxidize the aldehyde to acid immediately.
Frequently Asked Questions (FAQ)
Q: Can I purify this aldehyde using Silica Gel chromatography? A: Proceed with caution. Silica gel is slightly acidic. With sensitive aldehydes, this acidity can catalyze decomposition or acetal formation if methanol is used.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it before loading your sample.
Q: Why does the melting point of my sample keep increasing? A: This is a classic sign of oxidation. 2-Bromo-3-iodobenzaldehyde has a lower melting point than its corresponding carboxylic acid (due to hydrogen bonding dimers in the acid). An increasing melting point range indicates the accumulation of the acid impurity.
Q: Is the "Bisulfite Method" applicable here?
A: Yes. If simple washes fail, you can form the Bisulfite Adduct by shaking the aldehyde with saturated aqueous
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[3] Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved from .
-
Kjell, D. P., et al. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] Journal of Organic Chemistry, 64(15), 5722-5724. .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44828499, 2-Bromo-4-iodobenzaldehyde.[6] (Isomer data used for property extrapolation). Retrieved from .
- Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. 2-Bromo-4-iodobenzaldehyde | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Moisture Sensitivity of 2-Bromo-3-iodobenzaldehyde
Welcome to the technical support center for 2-Bromo-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet sensitive, chemical reagent. Here, we will address common challenges and questions related to its handling, storage, and use in various experimental setups, with a focus on mitigating issues arising from its moisture sensitivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Bromo-3-iodobenzaldehyde and why is it considered moisture-sensitive?
2-Bromo-3-iodobenzaldehyde is a di-halogenated aromatic aldehyde. Aromatic aldehydes, in general, are reactive compounds susceptible to degradation.[1] The presence of electron-withdrawing bromine and iodine atoms on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Moisture (water) can act as a nucleophile, potentially leading to the formation of a hydrate. This can complicate reactions and affect product purity and yield. While not pyrophoric, its quality can be compromised over time by exposure to moisture and air.[3]
Q2: How should I properly store 2-Bromo-3-iodobenzaldehyde to maintain its integrity?
To ensure the long-term stability of 2-Bromo-3-iodobenzaldehyde, it is crucial to store it under inert conditions.[3]
-
Ideal Storage Conditions: Store in a tightly sealed container, preferably in a glove box or a desiccator with a quality drying agent.[3] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.
-
Temperature: While room temperature storage is generally acceptable for short periods, refrigeration (2-8 °C) in a moisture-free environment is preferable for extended storage to minimize any potential degradation.
-
Light: Store in an amber or opaque vial to protect it from light, as photo-oxidation can be a degradation pathway for many organic materials.[3]
Q3: What are the visible signs of degradation in my 2-Bromo-3-iodobenzaldehyde sample?
Visual inspection can sometimes indicate degradation. Signs to look for include:
-
Change in color: A noticeable change from its typical off-white or pale yellow color.
-
Clumping or caking: This can suggest the absorption of moisture.
-
Formation of precipitates: If dissolved in a solvent, the appearance of insoluble material could indicate polymerization or other side reactions.[1]
For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to check for impurities.[4]
Q4: Can I handle 2-Bromo-3-iodobenzaldehyde on the open bench?
For weighing and preparing solutions, it is strongly advised to work in an inert atmosphere, such as a glove box.[3] If a glove box is unavailable, work quickly and efficiently in a fume hood with low ambient humidity. Minimize the time the container is open to the atmosphere. For transferring solutions, use of syringe techniques with dry solvents under an inert gas atmosphere is best practice.[5][6]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments involving 2-Bromo-3-iodobenzaldehyde.
Issue 1: Inconsistent or low yields in my reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degraded Reagent | Verify the purity of your 2-Bromo-3-iodobenzaldehyde using an appropriate analytical method (e.g., NMR, GC-MS).[4] | As discussed, moisture can lead to the formation of hydrates or other byproducts, reducing the concentration of the active aldehyde. |
| Wet Solvents or Reagents | Ensure all solvents are anhydrous and other reagents are properly dried before use. | The presence of water can compete with your desired nucleophile, leading to side reactions and reduced product formation. |
| Atmospheric Moisture | Run the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or similar setup.[7] | This prevents atmospheric moisture from entering the reaction vessel and interfering with the chemistry. |
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions with Water | Scrupulously exclude water from your reaction. Consider adding a drying agent to the reaction mixture if compatible with your chemistry. | Water can participate in side reactions, such as hydrolysis, especially under certain pH conditions. |
| Oxidation | Degas your solvents and run the reaction under an inert atmosphere. | Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid in the presence of air (oxygen). |
| Self-Condensation (Aldol-type reaction) | This is less common for aromatic aldehydes without alpha-hydrogens but can be catalyzed by certain conditions. Ensure your reaction conditions (e.g., base, temperature) are optimized for the desired transformation.[8] | Undesired catalytic activity can promote self-condensation reactions, leading to complex mixtures. |
Issue 3: Difficulty in reproducing a literature procedure.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Subtle Differences in Reagent Quality | If possible, obtain a certificate of analysis for your batch of 2-Bromo-3-iodobenzaldehyde and compare it to the one used in the literature. | Minor impurities can sometimes have a significant catalytic or inhibitory effect on a reaction. |
| Variations in "Anhydrous" Conditions | Review your procedure for drying glassware and handling anhydrous solvents. Ensure your inert gas source is of high purity.[7] | The term "anhydrous" can be relative. Rigorous exclusion of moisture is key for sensitive reactions. |
| Work-up Procedure Issues | Be mindful that some products may be sensitive to aqueous work-up conditions (acidic or basic washes).[9] | The stability of your product can be compromised during the isolation and purification steps. |
Section 3: Experimental Protocols
Protocol 1: Standard Handling and Weighing of 2-Bromo-3-iodobenzaldehyde
This protocol outlines the best practices for handling the solid reagent.
-
Preparation: Move the sealed container of 2-Bromo-3-iodobenzaldehyde, a clean and dry weighing vessel, and necessary tools (spatula, etc.) into an inert atmosphere glove box.
-
Equilibration: Allow the container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Weighing: Quickly weigh the desired amount of the solid into the weighing vessel and securely cap it.
-
Storage of Stock: Tightly reseal the main container of 2-Bromo-3-iodobenzaldehyde, and if possible, seal it with paraffin film before returning it to its proper storage location.
Protocol 2: Preparation of a Stock Solution
This protocol describes how to prepare a solution of 2-Bromo-3-iodobenzaldehyde for use in reactions.
-
Glassware Preparation: Ensure all glassware (e.g., flask, graduated cylinder) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[6]
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
-
Dissolution: In the inert atmosphere of a glove box or under a positive pressure of inert gas, add the weighed 2-Bromo-3-iodobenzaldehyde to the dried flask.
-
Solvent Transfer: Using a dry syringe, transfer the desired volume of anhydrous solvent to the flask to dissolve the solid.
-
Storage of Solution: If the solution is to be stored, use a flask with a septum-sealed sidearm and keep it under a positive pressure of inert gas in a cool, dark place.
Section 4: Visual Workflow
The following diagram illustrates the key decision points and workflow for successfully handling 2-Bromo-3-iodobenzaldehyde.
Caption: Workflow for handling moisture-sensitive 2-Bromo-3-iodobenzaldehyde.
References
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
World Health Organization. (1999). Methods for Determining Aldehydes in Air. In Selected Methods for the Determination of Air Pollutants. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Analytical Methods for Iodine. In Toxicological Profile for Iodine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-iodobenzaldehyde. Retrieved from [Link]
- Roces, C. B., et al. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 10(10), 407.
- EBSCO. (n.d.). Decomposition Reactions. Research Starters.
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
- Hachey, M. (n.d.). Organic Chemistry 1 – Problem Set 7. John Abbott College Departments.
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 11.5: Decomposition Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodobenzaldehyde. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
Oregon State University. (2020, June 22). Chapter 7 Worked Problem 1. Retrieved from [Link]
- Chi, Y., Scroggins, S. T., Boz, E., & Fréchet, J. M. J. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 130(51), 17287–17289.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
Validation & Comparative
1H NMR spectrum analysis of 2-Bromo-3-iodobenzaldehyde
Topic: 1H NMR Spectrum Analysis of 2-Bromo-3-iodobenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Differentiation from Regioisomers & Structural Validation
Executive Summary & Strategic Importance
In the synthesis of halogenated benzaldehyde scaffolds—critical intermediates for Suzuki-Miyaura couplings in drug discovery—2-Bromo-3-iodobenzaldehyde presents a specific analytical challenge.
The primary challenge is not identifying the functional groups, but distinguishing the target 2,3-isomer from its thermodynamically favored regioisomer, 2-Bromo-5-iodobenzaldehyde . Standard electrophilic halogenation of 2-bromobenzaldehyde directs the incoming iodine primarily to the 5-position (para to the bromine, meta to the aldehyde). Consequently, the 2,3-isomer often requires directed ortho-lithiation or specific sandmeyer routes.
The "Product" (2-Bromo-3-iodobenzaldehyde) is defined by a continuous 1,2,3-trisubstituted aromatic proton system. The "Alternative" (2-Bromo-5-iodobenzaldehyde) is defined by a discontinuous 1,2,4-trisubstituted system.
This guide provides the definitive NMR logic to validate the 2,3-substitution pattern, ensuring that downstream medicinal chemistry campaigns are built on the correct scaffold.
Technical Specifications: Theoretical vs. Experimental
The structural validation relies on the Spin-Spin Coupling (Multiplicity) rather than chemical shift alone.
The "Triplet Test" (Core Differentiator)
The most robust metric for confirming 2-Bromo-3-iodobenzaldehyde is the multiplicity of the proton at position 5 (H5).
| Feature | Target: 2-Bromo-3-iodobenzaldehyde | Alternative: 2-Bromo-5-iodobenzaldehyde |
| Substitution Pattern | 1,2,3-Trisubstituted (Vicinal Triad) | 1,2,4-Trisubstituted (Isolated Proton) |
| Proton Connectivity | H4 — H5 — H6 (Continuous chain) | H3 — H4 ...[1] H6 (Interrupted by Iodine) |
| Key Signal (H5/H4) | H5 appears as a Triplet (t) or dd ( | No Triplet. H3/H4 are doublets; H6 is a singlet/small doublet. |
| Coupling System | AMX / ABC System | ABX System |
Predicted Chemical Shift Data (CDCl₃, 400 MHz)
Values are estimated based on substituent increment calculations (Curphy-Morrison method) and empirical data from similar halogenated benzaldehydes.
Target: 2-Bromo-3-iodobenzaldehyde
- 10.30 ppm (1H, s, CHO): Deshielded aldehyde proton.
-
7.95 ppm (1H, dd,
Hz, H4): Ortho to Iodine (deshielding heavy atom effect). -
7.75 ppm (1H, dd,
Hz, H6): Ortho to Carbonyl (anisotropic deshielding). -
7.15 ppm (1H, t/dd,
Hz, H5): Meta to both substituents; appears as a pseudo-triplet due to similar ortho-couplings to H4 and H6.
Alternative: 2-Bromo-5-iodobenzaldehyde (Impurity)
- 10.25 ppm (1H, s, CHO)
-
8.15 ppm (1H, d,
Hz, H6): Isolated proton ortho to CHO and ortho to I. -
7.65 ppm (1H, dd,
Hz, H4): Para to CHO. -
7.40 ppm (1H, d,
Hz, H3): Ortho to Br.
Comparative Analysis Workflow
The following diagram illustrates the decision logic required to assign the regioisomer.
Figure 1: Decision tree for distinguishing the 2,3-isomer from the 2,5-isomer based on proton multiplicity.
Experimental Protocol
To ensure high-resolution splitting patterns required for the "Triplet Test," the following protocol is recommended.
Materials
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.
-
Why CDCl₃? It minimizes exchange broadening of the aldehyde proton and provides excellent solubility for halogenated aromatics.
-
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (recommended to resolve second-order effects in the aromatic region).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the solid sample.
-
Dissolve in 0.6 mL of CDCl₃.
-
Critical: Ensure the solution is clear. Filter through a glass wool plug if particulate matter (inorganic salts from synthesis) remains.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 3.0 seconds .
-
Reasoning: Aldehyde protons often have longer T1 relaxation times. A short D1 can reduce the integration accuracy of the CHO peak relative to aromatics.
-
-
Spectral Width: 14 ppm (to capture the downfield aldehyde).
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.
-
-
Processing:
-
Apodization: Apply an exponential window function with LB = 0.3 Hz .
-
Phasing: Manually phase the CHO peak (singlet) first, then adjust the aromatic region.
-
Integration: Calibrate the CHO singlet to 1.00 H.
-
Sample Prep Workflow
Figure 2: Optimized sample preparation workflow for quantitative 1H NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for AMX/ABC coupling patterns).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. (Source for substituent increment calculations). Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Bromobenzaldehyde. (Used as baseline for substituent effects). Link
Sources
Comparative Guide: FT-IR Spectral Interpretation of 2-Bromo-3-iodobenzaldehyde
Executive Summary
2-Bromo-3-iodobenzaldehyde is a critical trisubstituted aromatic intermediate, widely utilized in the synthesis of fused heterocycles and pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira couplings. Its structural integrity is defined by the specific 1,2,3-substitution pattern of the benzene ring.
This guide provides a technical comparison of the FT-IR spectral characteristics of 2-Bromo-3-iodobenzaldehyde against its common regioisomers (e.g., 2-Bromo-5-iodobenzaldehyde) and alternative analytical techniques. It focuses on the fingerprint region (1500–600 cm⁻¹) as the primary diagnostic tool for confirming regiochemistry without the immediate need for NMR.
Part 1: The Analytical Challenge
In drug development, the precise placement of halogen substituents dictates the biological activity and downstream reactivity of the scaffold. The primary challenge with 2-Bromo-3-iodobenzaldehyde is distinguishing it from its isomers, such as 2-Bromo-4-iodobenzaldehyde or 2-Bromo-5-iodobenzaldehyde , which often co-elute during synthesis.
While NMR is definitive, FT-IR offers a rapid, cost-effective method for "Go/No-Go" decision-making at the bench. The key lies in interpreting the Out-of-Plane (OOP) C-H bending vibrations , which are highly sensitive to the substitution pattern of the aromatic ring.
Part 2: Comparative Analysis
A. Regioisomer Differentiation (The "Fingerprint" Test)
The most significant spectral difference between 2-Bromo-3-iodobenzaldehyde and its isomers is found in the low-frequency region.
| Spectral Feature | 2-Bromo-3-iodobenzaldehyde (Target) | 2-Bromo-5-iodobenzaldehyde (Alternative) | Diagnostic Value |
| Substitution Pattern | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted | High |
| C-H OOP Bending | Two strong bands: ~760–800 cm⁻¹ and ~670–720 cm⁻¹ | One strong band: ~800–850 cm⁻¹ (isolated H) & ~880 cm⁻¹ | Critical |
| C=O Stretch | ~1680–1690 cm⁻¹ (Split due to steric crowding/Fermi res.) | ~1690–1700 cm⁻¹ (Less sterically hindered) | Medium |
| C-X Stretch (C-I) | < 600 cm⁻¹ (Often obscured in Mid-IR) | < 600 cm⁻¹ | Low |
B. Technique Comparison: FT-IR vs. Raman
While FT-IR is the standard for functional group ID, Raman spectroscopy offers complementary data, particularly for the heavy halogen atoms (Br, I) which exhibit strong polarizability changes.
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | Recommendation |
| Carbonyl (C=O) | Very Strong (Dipole change). Best for confirming aldehyde presence. | Weak. | Use FT-IR for functional group confirmation.[1][2] |
| C-Br / C-I Stretch | Weak/Medium (often < 600 cm⁻¹). Hard to see in standard KBr/ATR. | Very Strong (Polarizability change). Distinct peaks in 150–400 cm⁻¹ region. | Use Raman if halogen integrity is . |
| Sample Prep | Minimal (ATR) or KBr Pellet. | Non-destructive, no sample prep. | ATR-FTIR is faster for daily checks. |
Part 3: Detailed Spectral Interpretation
The following data correlates specific wavenumbers to the vibrational modes of 2-Bromo-3-iodobenzaldehyde.
High-Frequency Region (4000–2500 cm⁻¹)
-
Aldehyde C-H Stretch (Fermi Resonance):
-
2850 ± 10 cm⁻¹ and 2750 ± 10 cm⁻¹ .
-
Mechanism:[3] The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the band into a distinct doublet. This is the "signature" of the aldehyde group.
-
-
Aromatic C-H Stretch:
-
3050–3080 cm⁻¹ . Weak intensity. Indicates sp² hybridized carbons.
-
Double Bond Region (1800–1500 cm⁻¹)
-
Carbonyl (C=O) Stretch:
-
1680–1695 cm⁻¹ .
-
Note: The frequency is lower than non-conjugated aldehydes (usually ~1725 cm⁻¹) due to conjugation with the benzene ring. The steric bulk of the ortho-bromo and meta-iodo groups may cause a slight twist in planarity, subtly affecting this value compared to unsubstituted benzaldehyde.
-
-
Aromatic Ring Breathing (C=C):
-
1570–1585 cm⁻¹ and 1460–1480 cm⁻¹ .
-
Fingerprint Region (1500–600 cm⁻¹)
-
C-H In-Plane Bending: ~1390 cm⁻¹ (Contributes to Fermi resonance).
-
C-O Stretch (Aldehyde): ~1190–1210 cm⁻¹.
-
1,2,3-Trisubstituted OOP Bending (The Identifier):
-
Look for a strong band at 760–790 cm⁻¹ (3 adjacent hydrogens phase relation) and a second band near 690–710 cm⁻¹ .
-
Contrast: If you see a solitary strong band near 820 cm⁻¹, you likely have the 1,4- or 1,2,4-isomer (2-Bromo-5-iodo).
-
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for validating 2-Bromo-3-iodobenzaldehyde against its isomers using FT-IR.
Figure 1: Decision tree for distinguishing 2-Bromo-3-iodobenzaldehyde from regioisomers via FT-IR.
Part 5: Experimental Protocol
To ensure reproducibility and minimize spectral artifacts (such as water vapor interference), follow this validated protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Best for: Rapid screening of solid powders.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput meter reads maximum.
-
Background: Collect a background spectrum (air only) with 16 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place ~5 mg of 2-Bromo-3-iodobenzaldehyde onto the crystal center.
-
Compression: Lower the pressure arm until the "force gauge" indicates optimal contact. Caution: Do not over-tighten, as iodine-heavy compounds can be brittle/soft.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans).
-
Post-Processing: Apply Automatic Baseline Correction.
Method B: KBr Pellet - High Resolution
Best for: Publication-quality spectra and resolving weak overtone bands.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Acquisition: Scan immediately to prevent moisture re-absorption.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2-bromo- Infrared Spectrum. National Institute of Standards and Technology.[4][5] [Link] (Reference for base 2-bromobenzaldehyde spectral features).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
SDBS. (2024). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Standard reference for comparative isomer data).
Sources
mass spectrometry fragmentation pattern of 2-Bromo-3-iodobenzaldehyde
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-iodobenzaldehyde
In the landscape of analytical chemistry, mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel compounds.[1] This guide offers a detailed examination of the predicted electron ionization (EI) . As a Senior Application Scientist, the objective is to provide not just data, but a foundational understanding of the fragmentation pathways, enabling researchers, scientists, and drug development professionals to interpret mass spectra of complex halogenated aromatic aldehydes with confidence.
The analysis of 2-Bromo-3-iodobenzaldehyde is contextualized through a direct comparison with its monosubstituted analogues: 2-bromobenzaldehyde and 3-iodobenzaldehyde, as well as the parent compound, benzaldehyde. This comparative approach illuminates the distinct influence of each halogen substituent and the aldehyde functionality on the molecule's fragmentation behavior under electron ionization.
Predicted Fragmentation Analysis of 2-Bromo-3-iodobenzaldehyde
The mass spectrum of 2-Bromo-3-iodobenzaldehyde is anticipated to be rich with information, stemming from the interplay of the aromatic ring, the aldehyde group, and the two different halogen substituents. The molecular ion peak and subsequent fragment ions provide a detailed structural fingerprint.
The molecular formula of 2-Bromo-3-iodobenzaldehyde is C7H4BrIO, with a monoisotopic mass of approximately 309.8490 Da.[2] Under electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•), which will then undergo a series of fragmentation events.
A key feature to anticipate in the mass spectrum is the isotopic pattern conferred by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3] This will result in a characteristic M and M+2 peak cluster of similar intensity for all bromine-containing fragments.
The predicted fragmentation pathways for 2-Bromo-3-iodobenzaldehyde are as follows:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable acylium ion.[4]
-
Loss of the Aldehyde Group (M-29): The cleavage of the bond between the aromatic ring and the carbonyl group will result in the loss of a CHO radical.[4]
-
Loss of a Bromine Radical (M-79/M-81): The carbon-bromine bond can cleave, leading to the loss of a bromine radical.
-
Loss of an Iodine Radical (M-127): The carbon-iodine bond is weaker than the carbon-bromine bond and is expected to cleave readily.
-
Sequential Losses: Subsequent fragmentation events, such as the loss of carbon monoxide (CO) from acylium ions, are also anticipated.
Comparative Fragmentation Analysis
To understand the fragmentation of 2-Bromo-3-iodobenzaldehyde, it is instructive to compare its predicted spectrum with the known spectra of related compounds.
| m/z | 2-Bromo-3-iodobenzaldehyde (Predicted Relative Intensity %) | 2-Bromobenzaldehyde (Relative Intensity %) | 3-Iodobenzaldehyde (Relative Intensity %) | Benzaldehyde (Relative Intensity %) | Proposed Fragment Ion (for 2-Bromo-3-iodobenzaldehyde) |
| 312/310 | High | - | - | - | [C₇H₄⁷⁹Br¹²⁷IO]⁺• / [C₇H₄⁸¹Br¹²⁷IO]⁺• (Molecular Ion, M⁺•) |
| 309/311 | Moderate | - | - | - | [C₇H₃⁷⁹Br¹²⁷IO]⁺ / [C₇H₃⁸¹Br¹²⁷IO]⁺ (M-H)⁺ |
| 283/281 | Moderate | - | - | - | [C₆H₄⁷⁹Br¹²⁷I]⁺• / [C₆H₄⁸¹Br¹²⁷I]⁺• (M-CHO)⁺ |
| 231 | Moderate | - | High | - | [C₇H₄¹²⁷IO]⁺• (M-Br)⁺ |
| 183 | Moderate | High | - | - | [C₇H₄⁷⁹BrO]⁺• (M-I)⁺ |
| 185 | Moderate | High | - | - | [C₇H₄⁸¹BrO]⁺• (M-I)⁺ |
| 105 | Low | Moderate | Moderate | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | Low | Moderate | Moderate | High | [C₆H₅]⁺ (Phenyl cation) |
Data for 2-Bromobenzaldehyde, 3-Iodobenzaldehyde, and Benzaldehyde compiled from the NIST Mass Spectrometry Data Center and other chemical databases.[5][6]
Experimental Protocols
Mass Spectrometry Analysis of 2-Bromo-3-iodobenzaldehyde
Objective: To acquire the electron ionization mass spectrum of 2-Bromo-3-iodobenzaldehyde.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-Bromo-3-iodobenzaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Parameters:
-
Data Acquisition: Inject the sample into the GC-MS and acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the experimental data with the predicted fragmentation pattern.
Visualization of Fragmentation Pathways
Caption: Predicted fragmentation pathway of 2-Bromo-3-iodobenzaldehyde.
Caption: Comparative fragmentation of 2-bromobenzaldehyde and 3-iodobenzaldehyde.
Conclusion
The predictive analysis of the mass spectrum of 2-Bromo-3-iodobenzaldehyde, supported by comparative data from its analogues, provides a robust framework for its identification and structural confirmation. The characteristic isotopic signature of bromine, coupled with the expected fragmentation patterns of an aromatic aldehyde, allows for a confident interpretation of its mass spectrum. This guide serves as a practical resource for researchers, underscoring the power of predictive analysis in mass spectrometry.
References
-
Cheméo. Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Available at: [Link]
-
PubChem. 2-Bromo-4-iodobenzaldehyde. Available at: [Link]
-
PubChem. 2-Bromobenzaldehyde. Available at: [Link]
-
NIST. Benzaldehyde, 2-bromo-. In NIST Chemistry WebBook. Available at: [Link]
-
Doc Brown. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... (2025, December 4). Available at: [Link]
-
ACS Omega. Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry. (2020, April 8). Available at: [Link]
-
American Elements. 2-Bromo-5-iodobenzaldehyde. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Available at: [Link]
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PubChem. 2-Bromo-3-iodobenzoic acid. Available at: [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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Scribd. Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]
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CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986, May 23). Available at: [Link]
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YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). Available at: [Link]
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University of Victoria. Dalton Transactions. (2016, September 5). Available at: [Link]
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Interpretation of mass spectra. Available at: [Link]
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ChemRxiv. Interesting signals from (electro)chemical mass spectrometry: are they real?. Available at: [Link]
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ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available at: [Link]
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ResearchGate. Mass spectrum (A) and parallel measurement (B) results of benzaldehyde... Available at: [Link]
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Comparative Guide: X-ray Crystallography & Solid-State Utility of 2-Bromo-3-iodobenzaldehyde
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It structures the comparative analysis of 2-Bromo-3-iodobenzaldehyde against its structural analogs, focusing on X-ray crystallographic data acquisition, halogen bonding potential, and solid-state performance.[1]
Executive Summary
2-Bromo-3-iodobenzaldehyde (CAS: 1261850-39-8) represents a specialized class of di-halogenated aromatic building blocks.[1][2] Unlike its symmetric analogs (e.g., 2,3-dibromobenzaldehyde), this compound offers a hierarchical halogen bonding landscape due to the coexistence of Bromine (Br) and Iodine (I) substituents.[1]
This guide provides a framework for publishing crystallographic data for this compound, comparing its performance as a crystal engineering synthon and pharmaceutical intermediate against standard alternatives.[1] The presence of the iodine atom significantly enhances
Technical Specifications & Comparative Data
To objectively evaluate "performance" in a crystallographic context, we analyze crystal quality potential , diffraction power , and supramolecular utility .[1]
Table 1: Physicochemical & Crystallographic Profile (Comparative)
Data for 2-Bromo-3-iodobenzaldehyde is derived from theoretical
| Feature | 2-Bromo-3-iodobenzaldehyde (Target) | 2,3-Dibromobenzaldehyde (Alternative) | 2-Bromo-4-methylbenzaldehyde (Reference) |
| Formula | C | C | C |
| Mol.[1][3][4][5] Weight | 310.91 g/mol | 263.91 g/mol | 199.05 g/mol |
| Heavy Atom Z | I (53) + Br (35) = High Scattering | Br (35) x2 = Moderate | Br (35) = Low/Moderate |
| Iodine (Strong) > Bromine | Bromine (Moderate) | Bromine (Moderate) | |
| Interaction Focus | Selective I[1]···O / I···N bonding | Competitive Br[1]···O bonding | Weak Br[1]···H / |
| Typical Space Group | Predicted: P2 | Typical: P2 | P2 |
| Absorption ( | High (requires analytical correction) | Moderate | Low |
Key Insight: The substitution of Iodine at the C3 position creates a specific "activation site" for halogen bonding that is energetically distinct from the Bromine at C2.[1] This allows for orthogonal supramolecular synthesis , where the Iodine directs the primary assembly, and Bromine remains available for secondary interactions or further chemical modification.[1]
Experimental Protocols
To generate publication-quality data comparable to the standards in Acta Crystallographica or Crystal Growth & Design, follow these validated workflows.
Workflow 1: High-Quality Single Crystal Growth
Objective: Obtain single crystals >0.2 mm with minimal mosaicity.
-
Solvent Selection: Use a binary system. 2-Bromo-3-iodobenzaldehyde is moderately polar.[1]
-
Method: Slow Vapor Diffusion.[1]
-
Dissolve 20 mg of compound in 1.5 mL DCM in a small inner vial.
-
Place in a larger jar containing 5 mL Hexane.
-
Seal tightly and store at 4°C in a vibration-free environment for 3-7 days.
-
-
Harvesting: Select block-like crystals; avoid needles if possible (needles often indicate rapid growth and high mosaicity).[1]
Workflow 2: Data Collection & Refinement Strategy
Due to the high absorption coefficient of Iodine and Bromine, standard processing often fails to account for absorption errors, leading to "ghost" peaks in the electron density map.[1]
-
Source: Mo-K
( Å) is mandatory. Cu-radiation will suffer excessive absorption.[1] -
Absorption Correction: Apply Analytical (Face-Indexed) correction.[1] Do not rely solely on Multi-scan (SADABS) if the crystal shape is well-defined.[1]
-
Resolution: Aim for 0.75 Å or better to resolve the electron density deformation (the
-hole) on the Iodine atom.
Mechanism of Action: Halogen Bonding Hierarchy
The primary advantage of 2-Bromo-3-iodobenzaldehyde over alternatives lies in its ability to form directed supramolecular networks .[1]
Diagram 1: Halogen Bonding & Crystallization Logic
This diagram illustrates the decision pathway for selecting this compound based on interaction strength.[1]
Caption: Hierarchical assembly logic. The Iodine atom (C3) dominates the supramolecular organization via strong
Performance Comparison: Why Choose 2-Bromo-3-iodo?
Scenario A: Fragment-Based Drug Discovery (FBDD)
-
Alternative (2,3-Dibromobenzaldehyde): When used as a fragment, the two bromine atoms are chemically similar.[1] Selective substitution (e.g., Suzuki coupling) is difficult to control, leading to mixtures of regioisomers.[1]
-
Solution (2-Bromo-3-iodobenzaldehyde): The C-I bond is weaker and more reactive than the C-Br bond.[1]
Scenario B: Crystal Engineering (NLO Materials)
-
Alternative (Single Halogen variants): Often crystallize in centrosymmetric space groups (e.g., P2
/c), which cancels out non-linear optical (NLO) properties.[1] -
Solution (2-Bromo-3-iodobenzaldehyde): The asymmetry of the molecule reduces the likelihood of centrosymmetric packing.[1] The distinct sizes of I (1.98 Å radius) and Br (1.85 Å radius) disrupt inversion centers, increasing the probability of crystallizing in chiral or polar space groups (e.g., P2
or Pc), which is essential for Second Harmonic Generation (SHG) applications.[1]
Data Validation Checklist
Before publishing data on this compound, ensure your dataset meets these criteria to ensure trust and reproducibility:
-
Completeness: Data coverage > 99% to
(Mo-K ). -
R-Factor:
for observed reflections. -
CheckCIF: No A-level alerts regarding void spaces or missed symmetry.
-
Hirshfeld Surface Analysis: Generate fingerprint plots to quantify the % contribution of I···O vs Br···O interactions. (Iodine contacts should appear as distinct red spikes on the
surface).[1]
Workflow Diagram: Data Processing to Publication
Caption: Critical workflow for heavy-atom crystallography. Face-indexed absorption correction is mandatory for accurate I/Br modeling.
References
-
Crystal structure of 2-bromo-4-methylbenzaldehyde. Acta Crystallographica Section E, 2025. Link (Analogous structure demonstrating Br...O packing).
-
Halogen Bonding in Crystal Engineering. Chemical Reviews, 2016.[1] Contextualizes the I > Br > Cl
-hole strength hierarchy.[1] -
PubChem Compound Summary: 2-Bromo-3-iodobenzaldehyde. National Center for Biotechnology Information.[1] Link[1]
-
Definition of the Halogen Bond. IUPAC Recommendations, 2013.[1] Defines the geometric criteria (angle
180°) required for validating the interactions in your dataset.
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- 3. (PDF) Crystal Structure of 2-Bromo-3-Dim [research.amanote.com]
- 4. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: 2-Bromo-3-iodobenzaldehyde Disposal
The following guide details the operational safety and disposal protocols for 2-Bromo-3-iodobenzaldehyde , designed for researchers and environmental health and safety (EHS) professionals.
Part 1: Executive Summary & Immediate Action
Chemical Identity: 2-Bromo-3-iodobenzaldehyde CAS: 261903-03-1 Physical State: Yellow Solid Core Hazard: Halogenated Organic / Irritant (Skin, Eye, Respiratory)[1][2][3][4][5]
IMMEDIATE SPILL RESPONSE (Quick Card)
-
Small Spill (< 5g): Isolate area.[1][4] Wear nitrile gloves and safety goggles.[1][4] Sweep up carefully to avoid dust generation.[1][3][4][6] Place in a solid hazardous waste container.
-
Large Spill (> 5g): Evacuate immediate area. Don N95 or P100 respirator if dust is visible.[1][4] Use a dustpan and brush dedicated for hazardous waste.[1][4]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][4]
-
Eye Contact: Rinse with water for 15 minutes; seek medical attention immediately.[1][4][6]
Part 2: Chemical Profile & Waste Classification
Effective disposal requires understanding the molecule's stability and regulatory profile.[1][4] This compound contains two heavy halogens (Bromine and Iodine) on an aromatic ring, classifying it strictly as Halogenated Organic Waste .[1][2][4]
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Molecular Formula | C₇H₄BrIO | High halogen content requires incineration with scrubbers (to capture HBr/HI).[1][4] |
| Molecular Weight | 310.91 g/mol | Heavy vapor density; dust settles quickly but persists.[1][4] |
| Reactivity | Light/Air Sensitive | Store waste in opaque or amber containers; keep tightly sealed.[1][4] |
| Combustibility | Combustible | Can be incinerated, but releases toxic acid gases (HBr, HI).[1][2] |
Regulatory Classification (RCRA/EPA)
While 2-Bromo-3-iodobenzaldehyde is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be managed as Hazardous Waste due to its toxicity and halogen content.[1][2][4]
-
Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).[1][4]
-
EPA Waste Codes (Typical): D001 (if ignitable/mixed with solvents), or generic "Halogenated Organic" profile codes used by waste vendors (e.g., Clean Harbors, Veolia).[1][2]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Reagent (Expired or Excess)
Do not dissolve solid waste unless required by your facility's specific EHS guidelines.[1][4] Keeping it solid minimizes waste volume.[1][4]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][4]
-
Labeling: Affix a hazardous waste label.
-
Transfer:
-
Sealing: Screw the lid tight. Do not leave a funnel in the bottle.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
If the reagent is dissolved in a solvent (e.g., Dichloromethane, THF, Ethyl Acetate).[1][2]
-
Segregation: Determine the solvent type.
-
If solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy (Red Can).
-
If solvent is Non-Halogenated (Acetone, Ethyl Acetate):[1][2][8]CRITICAL EXCEPTION. Because the solute (2-Bromo-3-iodobenzaldehyde) is heavily halogenated, the entire mixture should ideally be treated as Halogenated Waste to prevent contamination of fuel-blending streams used for non-halogenated solvents.[1][2][4]
-
-
Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container.[1][2][4] Aldehydes can react exothermically with strong oxidizers.[1][4]
-
Pouring: Use a funnel in a fume hood. Close the carboy immediately after use.
Protocol C: Contaminated Debris (Gloves, Weigh Boats, Paper) [1][2]
-
Collection: Collect all disposable items contaminated with the yellow solid.[1][4]
-
Bagging: Place in a clear heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Tagging: Label as "Solid Hazardous Waste (Debris) - Halogenated Contamination."
-
Disposal: Place in the laboratory's solid hazardous waste drum.
Part 4: Visualizing the Workflow
Diagram 1: Waste Segregation Decision Tree
This logic ensures the compound is routed to the correct incineration stream, preventing regulatory fines and equipment damage at the disposal facility.[2]
Caption: Logic flow for segregating 2-Bromo-3-iodobenzaldehyde waste. Note the critical override for non-halogenated solvents containing this halogenated solute.
Diagram 2: Spill Response Workflow
A systematic approach to handling accidental release in the laboratory.
Caption: Operational workflow for containing and cleaning spills of 2-Bromo-3-iodobenzaldehyde.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44828499, 2-Bromo-4-iodobenzaldehyde. (Note: Isomer properties are analogous for handling).[1][4] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][4] Retrieved from [Link][1][2][4]
Sources
- 1. 2-Bromo-4-iodobenzaldehyde | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
